1,1-Dimethoxycyclopentane
Overview
Description
1,1-Dimethoxycyclopentane is a chemical compound with the formula C7H14O2 and a molecular weight of 130.1849 . It is also known by its IUPAC name, which is the same .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C7H14O2/c1-8-7(9-2)5-3-4-6-7/h3-6H2,1-2H3
. This structure is available as a 2D Mol file or as a computed 3D SD file . Physical and Chemical Properties Analysis
This compound has a molecular weight of 130.1849 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
1,1-Dimethoxycyclopentane and related compounds have been utilized in various chemical syntheses and reaction studies. For instance, the synthesis of silacyclopentanols, which are derivatives of cyclopentanes, has been explored through hydroboration-oxidation and epoxidation-reduction reactions (Manuel, 1971). Similarly, studies on germacyclopentanes and their derivatives, like 1,1-dimethyl derivatives, have involved NMR spectral analysis and molecular mechanics calculations, providing insights into their stability and structural characteristics (Takeuchi, Tanaka, & Harazono, 1991).
Catalysis and Enzyme Studies
Research involving radical clock substrate probes and kinetic isotope effect studies has utilized derivatives of cyclopentane, including this compound, to investigate the hydroxylation of hydrocarbons by methane monooxygenase. This enzyme study contributes to understanding the biochemical processes and potential industrial applications (Liu, Johnson, Newcomb, & Lippard, 1993).
Electrochemistry
The electrochemical oxidation of methylcyclopentane in anhydrous hydrogen fluoride has been studied, revealing insights into the oxidation mechanisms and potential applications in electrochemistry and energy storage systems (Fabre, Devynck, & Tremillon, 1980).
Thermodynamics and Molecular Dynamics
Cyclopentane and its derivatives, such as methylcyclopentane and 1,cis-3-dimethylcyclopentane, have been subject to thermodynamic studies. These studies involve vapor-flow calorimetry to understand the heat-of-vaporization and vapor-heat-capacity, providing crucialdata for chemical engineering and process design (McCullough, Pennington, Smith, Hossenlopp, & Waddington, 1959).
Organic Synthesis and Reaction Mechanisms
Investigations into the regioselective rearrangement of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes highlight the complex reaction mechanisms in organic synthesis. These studies contribute to our understanding of reaction dynamics and molecular rearrangements (Adam, Sahin, Sendelbach, Walter, Chen, & Williams, 1994).
Spectroscopy and Molecular Structure Analysis
The mass spectra of phenyl-substituted 1,1-dimethyl-silacyclopentanes provide detailed insights into molecular fragmentation and rearrangement processes. Such studies are fundamental to spectroscopy and analytical chemistry, aiding in the identification and characterization of complex molecules (Maruca, Oertel, & Roseman, 1972).
Pharmaceutical and Biological Applications
Cyclopentane derivatives, including structures related to this compound, have been explored in the pharmaceutical context. For instance, cyclamenols, bicyclic macrolactams possessing a cyclopentane moiety, were isolated from Antarctic Streptomyces species and shown to exhibit inhibitory activity against certain cancer cell lines (Shen, Wang, Chen, Wang, Zhu, & Fu, 2020).
Advanced Material Research
In the field of advanced materials, studies on annulated dialkoxybenzenes as catholyte materials for non-aqueous redox flow batterieshave incorporated derivatives of this compound. These compounds, such as BODMA, demonstrate improved solubility and chemical stability, which are crucial for the development of efficient and durable energy storage devices (Jingjing Zhang et al., 2017).
Safety and Hazards
When handling 1,1-Dimethoxycyclopentane, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . It is classified as a flammable liquid, Category 2, and has acute toxicity - Category 4, Oral . It also causes serious eye damage, Category 1 .
Properties
IUPAC Name |
1,1-dimethoxycyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-8-7(9-2)5-3-4-6-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWFDZMDKNQQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335145 | |
Record name | 1,1-Dimethoxycyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-94-2 | |
Record name | 1,1-Dimethoxycyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethoxy-cyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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